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Compound of Interest

Compound Name: 4-(4-Methylphenyl)but-3-en-2-one

Cat. No.: B8805955 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutics requires a thorough understanding of a compound's

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile. In the early

stages of drug discovery, in silico methods provide a rapid and cost-effective approach to

predict these properties, enabling the prioritization of candidates with favorable characteristics.

This guide offers a comparative overview of commonly used in silico tools for predicting the

ADME-Tox properties of chalcone derivatives, supported by data from recent studies.

Comparing In Silico ADME-Tox Prediction Platforms
Several web-based tools are available to researchers for the prediction of ADME-Tox

properties. This section compares three frequently cited platforms in the context of chalcone

derivative analysis: SwissADME, OSIRIS Property Explorer, and pkCSM.
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Feature SwissADME
OSIRIS Property
Explorer

pkCSM

Primary Function

Provides a

comprehensive profile

of physicochemical

properties,

pharmacokinetics,

drug-likeness, and

medicinal chemistry

friendliness.[1][2]

Calculates drug-

relevant properties on-

the-fly, with a color-

coded system to

indicate potential

risks.[1][2]

Predicts a wide range

of pharmacokinetic

and toxicity properties

using graph-based

signatures.

Key ADME

Parameters

Gastrointestinal (GI)

absorption, Blood-

Brain Barrier (BBB)

permeation, P-

glycoprotein (P-gp)

substrate/inhibitor,

Cytochrome P450

(CYP) inhibition.[1][2]

cLogP, solubility, drug-

likeness, and a drug

score.

Caco-2 permeability,

intestinal absorption,

BBB permeability,

CNS permeability,

CYP

substrate/inhibitor,

total clearance.

Toxicity Prediction

Does not provide

direct toxicity

predictions.

Predicts mutagenicity,

tumorigenicity, irritant,

and reproductive

effects.

AMES toxicity,

hepatotoxicity, skin

sensitization, and

various LD50 values.

User Interface

User-friendly web

interface that accepts

SMILES strings or

drawn structures.

Java-based structure

drawing interface with

real-time property

calculation.

Web-based platform

that accepts single or

multiple SMILES

inputs.

Output Format

Detailed tables and a

"Bioavailability Radar"

for a quick visual

assessment.

Color-coded results

for immediate risk

assessment.

Tabular results for

various ADME-Tox

endpoints.

Quantitative Data from In Silico Studies of Chalcone
Derivatives
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The following tables summarize predicted ADME-Tox properties for representative chalcone

derivatives from various studies, showcasing the type of data generated by in silico tools.

Table 1: Physicochemical and Pharmacokinetic Properties of Steroidal Chalcone Derivatives

Predicted by SwissADME.[1][2]

Compo
und

Molecul
ar
Weight (
g/mol )

LogP
H-bond
Accepto
rs

H-bond
Donors

TPSA
(Å²)

GI
Absorpt
ion

BBB
Permea
nt

Progeste

rone

(Standar

d)

314.46 3.87 2 0 34.14 High Yes

Compou

nd 4
498.68 5.86 4 1 74.60 High Yes

Compou

nd 9
542.72 6.55 5 1 83.83 High Yes

Compou

nd 10
528.70 6.20 5 1 83.83 High Yes

Data synthesized from a study by Mukadam and Jagdale (2024).[1][2]

Table 2: Toxicity Profile of Steroidal Chalcone Derivatives Predicted by OSIRIS Property

Explorer.[1][2]
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Compound Mutagenicity Tumorigenicity Irritant Effect
Reproductive
Effect

Progesterone

(Standard)
Low Risk Low Risk Low Risk Low Risk

Compound 4 Low Risk Low Risk Low Risk Low Risk

Compound 9 Low Risk Low Risk Low Risk Low Risk

Compound 10 Low Risk Low Risk Low Risk Low Risk

Data synthesized from a study by Mukadam and Jagdale (2024). All tested steroidal chalcone

derivatives were predicted to be slightly toxic.[1][2]

Table 3: Predicted ADME Properties of 2,4,6-trimethoxychalcone Derivatives.[3]

Compoun
d

MW (
g/mol )

Rotatable
Bonds

H-bond
Acceptor
s

H-bond
Donors

TPSA (Å²)
Consens
us LogP

A1 388.41 9 7 0 72.45 3.32

B3 394.24 4 5 0 61.94 3.55

C1 358.38 5 6 0 63.61 3.47

Data from a study on 2,4,6-trimethoxychalcone derivatives, which indicated good

pharmacokinetic properties and oral bioavailability for the synthesized compounds.[3]

Experimental Protocols for In Silico ADME-Tox
Prediction
The following are generalized protocols for utilizing the discussed web-based tools.

SwissADME Protocol
Access the Web Server: Navigate to the SwissADME website.
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Input Structure: Input the chemical structure of the chalcone derivative. This can be done by

either drawing the structure using the provided molecular editor or by pasting a SMILES

(Simplified Molecular Input Line Entry System) string into the input box.

Run Prediction: Initiate the prediction by clicking the "Run" or equivalent button.

Analyze Results: The output will provide a comprehensive table of physicochemical

properties (e.g., molecular weight, LogP), pharmacokinetic properties (e.g., GI absorption,

BBB permeability), drug-likeness (e.g., Lipinski's rule of five violations), and medicinal

chemistry alerts. The "Bioavailability Radar" offers a quick visual summary of the drug-

likeness of the compound.

OSIRIS Property Explorer Protocol
Access the Tool: Open the OSIRIS Property Explorer, which is a Java-based application.

Draw or Import Structure: Draw the chalcone derivative's structure in the editor or import it

from a file.

Real-time Analysis: As the structure is drawn, the tool automatically calculates and displays

various properties in real-time.

Interpret Color-Coded Results: The predicted properties, including toxicity risks

(mutagenicity, tumorigenicity, etc.), cLogP, solubility, drug-likeness, and a drug score, are

color-coded for easy interpretation. Green indicates drug-conform behavior, while red

signifies a high risk of undesirable effects.

pkCSM Protocol
Access the Web Server: Go to the pkCSM web server.

Input SMILES: Submit the SMILES string(s) of the chalcone derivative(s). The server can

process single or multiple molecules.

Select Prediction Endpoints: Choose the desired ADMET properties to predict, such as

absorption, distribution, metabolism, excretion, and toxicity.

Initiate Prediction: Start the calculation.
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Review Output: The results are presented in a tabular format, providing quantitative

predictions for the selected ADMET parameters.

Visualizing Workflows and Pathways
In Silico ADME-Tox Prediction Workflow
The following diagram illustrates a typical workflow for the in silico prediction of ADME-Tox

properties.
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A typical workflow for in silico ADME-Tox prediction of chalcone derivatives.

Comparative Study Logic
This diagram outlines the logical flow of a comparative in silico study.
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Logical workflow for a comparative in silico study of chalcone derivatives.

Signaling Pathways in Chalcone-Induced
Cytotoxicity
The cytotoxic effects of chalcone derivatives, particularly in cancer cells, are often attributed to

the induction of apoptosis. The intrinsic apoptotic pathway is a key mechanism.

Intrinsic Apoptosis Pathway
The following diagram illustrates the modulation of the intrinsic apoptosis pathway by certain

chalcone derivatives.
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Chalcone-induced intrinsic apoptosis pathway.

In conclusion, in silico ADME-Tox prediction tools are invaluable for the early-stage assessment

of chalcone derivatives. By comparing the outputs of multiple platforms and understanding the
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underlying biological pathways, researchers can make more informed decisions in the drug

discovery and development process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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